(1E)-N-Butylbut-2-en-1-imine
Description
Structure
3D Structure
Properties
CAS No. |
35172-81-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N-butylbut-2-en-1-imine |
InChI |
InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h3,5,7H,4,6,8H2,1-2H3 |
InChI Key |
YCJFHMFWKIOAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC=CC |
Origin of Product |
United States |
Synthetic Methodologies for 1e N Butylbut 2 En 1 Imine and Cognate N Alkylbutenimines
Direct Condensation Reactions of Carbonyl Compounds with Primary Amines
The formation of an imine from an aldehyde or ketone and a primary amine is a reversible reaction that involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product and water. For the specific synthesis of (1E)-N-Butylbut-2-en-1-imine, the reaction occurs between (2E)-but-2-enal, also known as crotonaldehyde (B89634), and n-butylamine. google.com
Strategic Application of Aldehydes and Primary Amines for Imine Formation
The reaction commences with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step forms a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral hemiaminal or carbinolamine. The subsequent elimination of a water molecule, often facilitated by a catalyst, results in the formation of the carbon-nitrogen double bond characteristic of an imine.
The general mechanism is as follows:
Nucleophilic Addition: The lone pair of electrons on the nitrogen of n-butylamine attacks the carbonyl carbon of crotonaldehyde.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine.
Dehydration: The hydroxyl group of the carbinolamine is protonated (often by a catalyst), turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming the iminium ion.
Deprotonation: A base (which can be another molecule of the amine) removes the proton from the nitrogen, yielding the final this compound product.
Catalytic Approaches in Imine Condensation
To drive the equilibrium towards the product side and increase the reaction rate, various catalytic systems are employed. These catalysts function by either activating the carbonyl group, facilitating the dehydration step, or both.
Brønsted acids are effective catalysts for imine formation. nih.gov They work by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. The acid also facilitates the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, which allows it to leave as water. nih.gov
Pyridinium p-toluenesulfonate (PPTS) is a mild Brønsted acid catalyst that is particularly useful when dealing with acid-sensitive functional groups. nih.govnih.gov Its mild nature prevents unwanted side reactions that can occur with stronger acids. nih.gov The catalytic cycle involves the protonation of the aldehyde, followed by nucleophilic attack, and subsequent proton transfers to eliminate water and regenerate the catalyst. acs.org
Table 1: Examples of Brønsted Acid-Catalyzed Imine Synthesis
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aldehydes, Sulfonamides | Phenyl Phosphinic Acid | Dichloromethane | Not specified | High | nih.gov |
| Aldehydes, tert-Butanesulfinamide | Pyridinium p-toluenesulfonate (catalytic) | Not specified | Not specified | Good | nih.gov |
Lewis acids are another class of highly effective catalysts for imine synthesis. They function by coordinating to the carbonyl oxygen, which, similar to protonation by a Brønsted acid, activates the carbonyl group towards nucleophilic attack. reddit.com
Titanium(IV) ethoxide, Ti(OEt)4, and other titanium alkoxides are potent Lewis acids for this purpose. They are particularly effective at promoting the condensation of aldehydes with sulfinamides. nih.gov Titanium(IV) compounds are believed to not only activate the carbonyl but also act as water scavengers, helping to drive the reaction to completion. reddit.com
Copper(II) sulfate (B86663) (CuSO4) is an inexpensive, efficient, and environmentally friendly Lewis acid catalyst for imine formation. thieme-connect.comresearchgate.netresearchgate.net It can be used in mild conditions and often leads to high yields of the desired imine. nih.govresearchgate.net The mechanism involves the coordination of the copper ion to the carbonyl oxygen, enhancing its electrophilicity.
Table 2: Lewis Acid-Mediated Imine Synthesis
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aldehydes, tert-Butanesulfinamide | Ti(OEt)4 | Tetrahydrofuran | Room Temperature | Not specified | nih.gov |
| Aldehydes, tert-Butanesulfinamide | CuSO4 | Dichloromethane | Room Temperature | Not specified | nih.gov |
| Various Aldehydes and Amines | CuSO4 | Not specified | Not specified | 60-89% | thieme-connect.comresearchgate.net |
Heterogeneous catalysts offer significant advantages in terms of operational simplicity, catalyst recovery, and recyclability, aligning with the principles of green chemistry. Amberlyst® 15, a strongly acidic macroreticular resin based on polystyrene sulfonic acid, is an excellent example. researchgate.netpeerj.comum.edu.mt It functions as a solid Brønsted acid catalyst.
The use of Amberlyst® 15 allows for the synthesis of imines in high yields under mild, often solvent-free (neat) conditions at room temperature. researchgate.netpeerj.com The catalyst can be easily removed from the reaction mixture by simple filtration and can be reused multiple times without a significant loss of activity, making the process more sustainable and cost-effective. researchgate.netnih.gov
Table 3: Imine Synthesis using Amberlyst® 15
| Reactants | Catalyst | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes, Aliphatic/Aromatic Amines | Amberlyst® 15 | Room Temperature, Neat | 2-4 h | 72-99% | researchgate.netpeerj.com |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Pyrrolidine (B122466), a secondary amine, can act as an efficient organocatalyst for the formation of aldimines. acs.org This represents a biomimetic approach, mimicking enzymatic processes.
The proposed mechanism for pyrrolidine catalysis involves nucleophilic catalysis. acs.org The pyrrolidine first reacts with the aldehyde to form a highly reactive iminium ion intermediate. This iminium ion is more electrophilic than the starting aldehyde. The primary amine then attacks the iminium ion, leading to a tetrahedral intermediate which then collapses to form the final imine product and regenerate the pyrrolidine catalyst. This method is notable for proceeding with outstanding yields in the absence of traditional acid or metal catalysts. acs.org
Table 4: Pyrrolidine-Catalyzed Imine Synthesis
| Reactants | Catalyst | Solvent | Time | Conversion | Reference |
|---|---|---|---|---|---|
| Benzaldehyde, tert-Butanesulfinamide | Pyrrolidine (20 mol%) | Dichloromethane | 7 h | Full | acs.org |
Kinetic and Thermodynamic Control in Imine Synthesis
The formation of an imine is a reversible process, and when competing reaction pathways exist, the distribution of products can be governed by either kinetic or thermodynamic control. nih.gov
Kinetic Control: Under conditions of kinetic control (typically lower temperatures and shorter reaction times), the major product is the one that is formed fastest. nih.gov This product arises from the reaction pathway with the lowest activation energy (Ea). nih.gov
In the context of the synthesis of α,β-unsaturated imines from the corresponding aldehydes, such as the formation of this compound from crotonaldehyde, the competition between 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (to the C=C double bond, also known as aza-Michael addition) is a key consideration. Research has shown that the formation of the α,β-unsaturated imine via 1,2-addition is often the kinetically favored pathway. thieme-connect.com However, if the initially formed imine can isomerize or if the 1,4-addition product is significantly more stable, the thermodynamic product may prevail under equilibrium conditions. The balance between these pathways can be influenced by factors such as the steric and electronic properties of the amine and the α,β-unsaturated carbonyl compound, the solvent, and the presence of catalysts. thieme-connect.com
Table 2: Conditions Favoring Kinetic vs. Thermodynamic Control
| Control Type | Favored Product | Typical Reaction Conditions | Rationale |
| Kinetic | The product formed most rapidly (lower Eₐ). nih.gov | Low temperature, short reaction time, strong and non-hindered nucleophiles. nih.gov | The reaction is irreversible or the rate of the forward reaction is much greater than the reverse reaction, trapping the initial product. |
| Thermodynamic | The most stable product (lower G). nih.gov | High temperature, long reaction time, use of a catalyst to facilitate equilibrium. nih.govbenthamopen.com | Conditions allow for the reversal of the initial product formation, leading to an equilibrium that favors the most stable species. thieme-connect.com |
Advanced Synthetic Routes to Imine Functionalities
While the direct condensation of amines and carbonyls is the most common method for imine synthesis, several other advanced routes provide access to these valuable C=N containing compounds, often from different starting materials or through distinct mechanistic pathways.
Imine Generation via Nitrile Chemistry (e.g., Moureu-Mignonac Ketimine Synthesis)
Imines, particularly ketimines, can be effectively synthesized from nitriles by reaction with organometallic reagents such as Grignard or organolithium reagents. libretexts.orgquimicaorganica.org A classic example is the Moureu-Mignonac Ketimine Synthesis , first reported in the early 20th century. orgsyn.org
In this reaction, a nitrile (R-C≡N) is treated with a Grignard reagent (R'-MgX). The nucleophilic alkyl or aryl group of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming a magnesium salt of an imine (an imine anion). chemistrysteps.com Subsequent workup, often with an anhydrous alcohol like methanol (B129727) or through careful hydrolysis, decomposes this intermediate complex to yield the corresponding ketimine (RR'C=NH). orgsyn.org A key advantage of this method is that the intermediate imine salt is generally unreactive towards a second equivalent of the organometallic reagent, which prevents the formation of over-addition byproducts that can occur in reactions with other carbonyl derivatives. chemistrysteps.com
Oxidative Approaches for Carbon-Nitrogen Double Bond Formation
The direct oxidation of amines provides an alternative and atom-economical route to imines, avoiding the need for a carbonyl precursor. rsc.org These methods typically involve the oxidation of a C-N single bond in a secondary amine or the oxidative coupling of primary amines. A variety of catalytic systems have been developed to facilitate this transformation using environmentally benign oxidants like air (O₂) or hydrogen peroxide (H₂O₂). thieme-connect.comacs.org
For instance, heterogeneous catalysts like cesium-promoted mesoporous manganese oxide (meso Cs/MnOₓ) have been shown to be effective for the aerobic oxidation of a wide range of primary and secondary amines, including aliphatic and aromatic substrates, to their corresponding imines with high conversion rates. acs.org Similarly, copper(II) sulfate has been used as a catalyst for amine oxidation with hydrogen peroxide as the oxidant. thieme-connect.com These oxidative methods can also be applied to the cross-condensation of two different amines to generate asymmetrically substituted imines. acs.org The development of such catalytic systems is a significant area of research, aiming for greener and more efficient synthetic protocols. rsc.orgdigitellinc.com
Hydroamination Reactions in Imine Synthesis
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for forming C-N bonds. benthamopen.comwikipedia.org The intermolecular hydroamination of terminal alkynes with primary amines is a direct route to imines. nih.govfrontiersin.org This reaction, while thermodynamically favorable, often requires a catalyst to overcome a significant activation barrier. benthamopen.com
A wide array of transition metal catalysts, including those based on palladium, gold, copper, and early transition metals like tantalum and lanthanides, have been developed to promote this transformation. nih.govfrontiersin.orgbenthamopen.comnih.govlibretexts.org The reaction typically proceeds with Markovnikov selectivity, where the nitrogen atom adds to the more substituted carbon of the alkyne, leading to the formation of a ketimine after tautomerization of the initial enamine intermediate. nih.govbenthamopen.com For example, cationic Pd(II)-Anthraphos complexes have been shown to catalyze the hydroamination of various aromatic alkynes with aromatic amines to produce imines in good to excellent yields. nih.gov
Rearrangement-Based Syntheses
Certain molecular rearrangements provide intricate pathways to the imine functionality.
Stieglitz Rearrangement: This reaction involves the 1,2-rearrangement of an organic group from a carbon or other atom to a nitrogen atom. wikipedia.org It is most classically described for the rearrangement of trityl N-haloamines or hydroxylamines to form triaryl imines. researchgate.netwikipedia.org The reaction is initiated by the formation of a reactive intermediate, such as a nitrene or a related electron-deficient nitrogen species, which then undergoes rearrangement. youtube.com The scope of the Stieglitz rearrangement has been expanded to include various activated amine derivatives. wikiwand.comwikipedia.org
Schmidt Reaction: The Schmidt reaction is a versatile acid-catalyzed reaction of hydrazoic acid (HN₃) with various electrophiles. wikipedia.orgorganic-chemistry.org When applied to tertiary alcohols or alkenes, the reaction can lead to the formation of imines. jk-sci.comorganic-chemistry.org The mechanism involves the initial formation of an alkyl azide, which then undergoes a rearrangement with loss of dinitrogen gas (N₂) to form a nitrilium ion. This intermediate is then trapped or hydrolyzes to yield the imine or subsequent products. wikipedia.orgbyjus.com
Hoesch Reaction (or Houben-Hoesch Reaction): This is a variation of the Friedel-Crafts acylation that synthesizes aryl ketones from an electron-rich arene (like a phenol (B47542) or aniline) and a nitrile in the presence of an acid catalyst (e.g., HCl and a Lewis acid). wikipedia.orgyoutube.com A key feature of the Hoesch reaction mechanism is the in situ formation of an imine intermediate. wikipedia.orgyoutube.com The nitrile and HCl react to form an electrophilic species that attacks the aromatic ring. The resulting adduct is an iminium salt, which upon aqueous workup, hydrolyzes to the final aryl ketone. wikipedia.orgyoutube.com The imine can sometimes be isolated as an intermediate product. wikipedia.org
Multicomponent Reaction Strategies for Complex Imine Scaffolds
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to combine three or more reactants in a one-pot fashion, leading to the formation of a single product that incorporates structural elements from each starting material. chemistrysteps.com This approach is particularly advantageous for creating libraries of structurally diverse compounds for applications in medicinal chemistry and materials science. For the synthesis of N-alkylbutenimines, including this compound, MCRs such as the Mannich and Ugi reactions offer plausible and efficient routes.
The Mannich reaction is a classic three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. wikipedia.orgresearchgate.netorganic-chemistry.org In the context of synthesizing the target imine, a variation of the Mannich reaction could be envisioned. A plausible pathway would involve the in situ formation of the imine from but-2-enal and butylamine, which then acts as the electrophile for a nucleophilic partner.
A general representation of the Mannich reaction involves the formation of an iminium ion from the reaction of an aldehyde and an amine. chemistrysteps.comwikipedia.org This electrophilic iminium ion then reacts with a carbon nucleophile, such as an enol or enolate. While the classic Mannich reaction yields a β-amino carbonyl compound, modifications and variations of this reaction are widely used to generate a variety of substituted amines.
The Ugi four-component reaction (U-4CR) is another powerful MCR that could be adapted for the synthesis of derivatives of N-alkylbutenimines. The standard Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. illinois.eduorganic-chemistry.orgyoutube.comnih.gov To synthesize a molecule with the N-butylbut-2-en-1-imine core, one would start with but-2-enal, butylamine, a suitable carboxylic acid, and an isocyanide. The resulting product would be a more complex amide containing the desired N-butylbut-2-en-1-imine substructure. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced, making it a valuable tool for generating chemical libraries. illinois.edunih.gov
Table 1: Comparison of Multicomponent Reaction Strategies
| Reaction | Components | Product Type | Applicability to this compound Synthesis |
| Mannich Reaction | Aldehyde (but-2-enal), Amine (butylamine), Active hydrogen compound | β-amino carbonyl or related amine | Direct synthesis of the imine is less common, but the core structure can be formed in situ. |
| Ugi Reaction | Aldehyde (but-2-enal), Amine (butylamine), Carboxylic acid, Isocyanide | α-aminoacyl amide | Can produce complex derivatives containing the N-butylbut-2-en-1-imine scaffold. |
Thermal Decomposition of Oximes
The thermal decomposition of oximes presents an alternative pathway to the formation of imines. Oximes, which are readily prepared from the condensation of an aldehyde or ketone with hydroxylamine, can undergo thermal degradation to yield various products, including the corresponding imine through a dehydration process.
For the synthesis of this compound, the precursor would be the oxime of but-2-enal, also known as crotonaldehyde oxime. Information on (1Z,2E)-2-butenal oxime is available, indicating its existence and potential as a starting material. nih.gov The thermal decomposition of this oxime would theoretically proceed through the elimination of a water molecule to form the corresponding but-2-en-1-imine. Subsequent reaction with butylamine, or direct formation in the presence of butylamine, would yield the target N-butylated imine.
While the thermal degradation of crotonaldehyde has been studied, indicating its reactivity at elevated temperatures, specific conditions for the controlled thermal decomposition of its oxime to yield the imine are not extensively documented in the provided search results. nih.gov However, the general principle of thermal- or catalyst-induced dehydration of oximes to imines is a known transformation in organic chemistry.
The reaction would likely require careful control of temperature and pressure to favor the desired imine formation and minimize side reactions such as polymerization or further degradation, especially given that crotonaldehyde itself can polymerize. nih.gov
Table 2: Precursor and Product in Thermal Decomposition
| Precursor Compound | Target Product | Key Transformation |
| But-2-enal oxime | But-2-en-1-imine | Thermal elimination of water |
Mechanistic Elucidations of 1e N Butylbut 2 En 1 Imine Formation and Transformative Pathways
Detailed Reaction Mechanisms of Imine Condensation and Hydrolysis
Nucleophilic Addition of Amine to Carbonyl Carbon
The initial and key step in imine formation is the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.comopenstax.org The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the partially positively charged carbonyl carbon. youtube.com This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon a better electrophile and thus accelerating the reaction. masterorganicchemistry.com However, the reaction can also proceed under neutral conditions. youtube.com
The reaction of a primary amine with an aldehyde or ketone results in the formation of an imine, where the carbonyl oxygen is replaced by the =N-R group of the amine. openstax.org During this process, the nitrogen of the primary amine loses both of its hydrogen atoms. libretexts.orglibretexts.org
Formation and Subsequent Transformations of Carbinolamine Intermediates
The nucleophilic addition of the amine to the carbonyl group leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. masterorganicchemistry.comlibretexts.orgkhanacademy.org This intermediate is a neutral species containing both a hydroxyl group and an amino group attached to the same carbon atom. masterorganicchemistry.comlibretexts.org The formation of the carbinolamine is a reversible process. libretexts.org
Subsequent transformations of the carbinolamine are crucial for the formation of the final imine product. These transformations involve proton transfer and elimination of a water molecule. libretexts.orgrsc.org
Proton Transfer Sequences (e.g., Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation, PADPED)
The entire mechanism of imine formation under acidic conditions can be effectively described by the mnemonic PADPED, which stands for Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com
The sequence is as follows:
Protonation of the carbonyl oxygen by an acid catalyst makes the carbonyl carbon more electrophilic. masterorganicchemistry.com
Addition of the primary amine to the activated carbonyl carbon forms a tetrahedral intermediate. masterorganicchemistry.com
Deprotonation of the nitrogen atom, often by a base like the excess amine, neutralizes the positive charge and forms the carbinolamine. masterorganicchemistry.commasterorganicchemistry.com
Protonation of the hydroxyl group of the carbinolamine converts it into a much better leaving group, water (H₂O). masterorganicchemistry.com
Elimination of the water molecule is facilitated by the lone pair of electrons on the nitrogen, which forms the carbon-nitrogen double bond (C=N). masterorganicchemistry.com
Deprotonation of the nitrogen atom in the resulting species regenerates the acid catalyst and yields the final neutral imine. masterorganicchemistry.com
The hydrolysis of imines back to the corresponding aldehyde or ketone and primary amine also follows the PADPED sequence, but in reverse. masterorganicchemistry.com
Iminium Ion Formation and Subsequent Deprotonation
Following the protonation of the carbinolamine's hydroxyl group, the elimination of water leads to the formation of a positively charged species called an iminium ion. masterorganicchemistry.comlibretexts.orglibretexts.org In this ion, the nitrogen atom bears a positive charge and is double-bonded to the carbon atom. masterorganicchemistry.comnumberanalytics.com Iminium ions are highly electrophilic intermediates. numberanalytics.com
The final step in the formation of the neutral imine is the deprotonation of the nitrogen atom of the iminium ion. libretexts.orglibretexts.org A base, which can be the conjugate base of the acid catalyst or another amine molecule, removes a proton from the nitrogen, resulting in the stable imine product. khanacademy.org
Water Elimination Dynamics and Equilibrium Considerations
The formation of imines is a reversible process, meaning it exists in equilibrium with the starting aldehyde or ketone, the primary amine, the imine product, and water. masterorganicchemistry.comlibretexts.orgyoutube.com To drive the reaction towards the formation of the imine, it is often necessary to remove the water that is formed as a byproduct. masterorganicchemistry.comyoutube.comyoutube.com This can be achieved using techniques such as a Dean-Stark apparatus, which azeotropically removes water, or by using drying agents like magnesium sulfate (B86663) or molecular sieves. masterorganicchemistry.comyoutube.comoperachem.com
Conversely, to favor the hydrolysis of an imine back to the starting materials, an excess of water is added, often with an acid catalyst, to shift the equilibrium to the left. masterorganicchemistry.comnih.gov The pH of the reaction medium is a critical factor; the rate of imine formation is generally optimal around a pH of 4-5. masterorganicchemistry.comlibretexts.orglumenlearning.com At very low pH, most of the amine is protonated and thus non-nucleophilic, slowing the initial addition step. At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, hindering the elimination of water. libretexts.orglumenlearning.comjove.com
Mechanisms of Imine Exchange Reactions (Transimination and Imine Metathesis)
Imines can undergo exchange reactions, namely transimination and imine metathesis, which are also equilibrium-controlled processes. rsc.orgnih.gov
Transimination involves the reaction of an existing imine with a different primary amine, resulting in a new imine and the release of the original amine. This reaction proceeds through a similar mechanistic pathway to imine formation, involving nucleophilic attack of the new amine on the imine carbon, formation of a tetrahedral intermediate, proton transfers, and elimination of the original amine. meddists.comsciencefacts.netwikipedia.org These reactions can be surprisingly fast, even without catalysts. researchgate.net
Imine metathesis is a reaction where two different imines exchange their nitrogen-containing and carbon-containing fragments to form two new imines. rsc.orgresearchgate.net The mechanism can be complex and may involve a series of transimination steps or a concerted [2+2] cycloaddition-cycloreversion pathway, often facilitated by a catalyst. rsc.orgchemrxiv.orgacs.org
Concerted Mechanisms and Four-Membered Cyclic Transition States
The reaction between an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634), and a primary amine like n-butylamine can proceed through different mechanistic pathways. While a stepwise mechanism involving the formation of a carbinolamine intermediate is often depicted, concerted mechanisms, where bond formation and breaking occur simultaneously, are also crucial, particularly in the context of subsequent imine reactions like metathesis.
Theoretical studies on the reaction of crotonaldehyde with amines have shown that the 1,2-addition, leading to the formation of the α,β-unsaturated imine, is often kinetically favored over 1,4-addition. worktribe.comscielo.brresearchgate.net The dehydration of the initially formed carbinolamine intermediate to the final imine product can also proceed through a concerted mechanism. rsc.org
Imine metathesis, an exchange reaction between two imines, is proposed to proceed through a concerted, pericyclic mechanism involving a four-membered cyclic transition state. This [2+2] cycloaddition-like pathway is generally considered symmetry-forbidden and thus has a high activation barrier, often necessitating catalysis. rsc.org In this transition state, two C=N double bonds approach each other, forming a transient four-membered ring where bonds are partially formed and broken. For the metathesis of an N-alkyl imine like (1E)-N-Butylbut-2-en-1-imine, this would involve the interaction with another imine molecule, leading to the exchange of the alkyl groups on the nitrogen atoms.
Table 1: Key Mechanistic Features of Concerted Imine Reactions
| Reaction Type | Key Mechanistic Feature | Intermediate/Transition State | Energetic Consideration | Reference |
|---|---|---|---|---|
| Imine Formation (Dehydration) | Concerted elimination of water | Concerted transition state | Can be a viable pathway alongside stepwise mechanisms | rsc.org |
| Imine Metathesis | Concerted [2+2] cycloaddition-like pathway | Four-membered cyclic transition state | High activation barrier, often requires catalysis | rsc.org |
Lewis Acid Activation in Imine Metathesis
The mechanism of Lewis acid-catalyzed imine metathesis can be envisioned to proceed through a polar, stepwise pathway involving a four-membered intermediate. In this mechanism, the Lewis acid-activated imine is attacked by the nitrogen atom of a second imine molecule to form a zwitterionic or highly polarized four-membered intermediate. This intermediate then fragments to release the new imines and regenerate the Lewis acid catalyst.
Alternatively, the Lewis acid can facilitate the formation of a metallacyclic intermediate in a mechanism analogous to olefin metathesis. However, for imine metathesis, it is also proposed that the metal complex may simply act as a Lewis acid to activate one of the imine reactants towards nucleophilic attack by the other. rsc.org The use of various Lewis acids, such as those based on boron, aluminum, zinc, and scandium, has been shown to be effective in promoting reactions involving imines. nih.govnih.govorganic-chemistry.org
Influence of Solvent Media on Reaction Mechanisms (e.g., Organic vs. Aqueous Conditions)
The solvent medium plays a critical role in dictating the mechanism and outcome of imine formation. The formation of this compound from crotonaldehyde and n-butylamine is a condensation reaction that produces water as a byproduct. In organic solvents, the removal of water, for instance by using a Dean-Stark apparatus, is often necessary to drive the equilibrium towards the imine product. Theoretical studies on the reaction between crotonaldehyde and benzylamine (B48309) in toluene (B28343) (an organic solvent) have highlighted that acid catalysis is necessary for the reaction to proceed at a reasonable rate. scielo.br
In aqueous media, the situation is more complex due to the reversibility of imine formation and the potential for hydrolysis. The pH of the aqueous solution is a key factor. Generally, imine formation is favored at a pH where a significant concentration of the free amine is present to act as a nucleophile, while also having enough acidity to catalyze the dehydration of the carbinolamine intermediate. For many imine formation reactions in water, the rate is maximal around a pH of 4-5. However, at very low pH, the amine is fully protonated and no longer nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step.
Non-Covalent Interactions Governing Imine Dynamic Covalent Chemistry (e.g., n → π interactions)*
Dynamic covalent chemistry (DCC) relies on reversible reactions, such as imine formation, to create complex molecular architectures. Non-covalent interactions can play a significant role in controlling the position of the equilibrium and the stability of the species involved in DCC.
One such important non-covalent interaction is the n → π* interaction. This involves the delocalization of a lone pair of electrons (n) from a donor atom, such as the nitrogen or oxygen, into the antibonding π* orbital of a nearby acceptor, like a carbonyl or imine group. These interactions, though weak, can have a profound influence on the conformation and stability of molecules. In the context of imine chemistry, n → π* interactions can stabilize the imine product or intermediates, thereby influencing the dynamic equilibrium. For instance, the introduction of specific functional groups that can participate in intramolecular n → π* interactions with the imine bond can be used as a tool to control the stability and reactivity in both organic and aqueous media.
Stereochemical Control and Asymmetric Catalysis in 1e N Butylbut 2 En 1 Imine Chemistry
Stereoisomerism and Configurational Stability of the C=N Bond in (1E)-N-Butylbut-2-en-1-imine
Imines are organic compounds containing a carbon-nitrogen double bond (C=N). pearson.com The carbon and nitrogen atoms of the imine functionality are sp²-hybridized, resulting in a planar arrangement of the core atoms. wikipedia.org This planarity gives rise to the possibility of stereoisomerism, specifically E/Z isomerism, due to restricted rotation around the C=N double bond. wikipedia.org In the case of this compound, the "(1E)" designation specifies the configuration about the C=C double bond, while the C=N bond can also exist as either E or Z isomers.
The stability of these isomers is influenced by steric interactions. Generally, the E isomer is favored due to reduced steric hindrance. wikipedia.org The interconversion between E and Z isomers, or syn-anti isomerism, can occur through either a torsional or an inversion mechanism. Computational studies using CNDO/2 calculations suggest that the presence of heteroatoms attached to the imino-carbon can lower the energy barrier for isomerization by influencing the torsional pathway. rsc.org The configurational stability of the C=N bond is a critical factor in stereoselective reactions, as the presence of a mixture of isomers can complicate the development of effective reagent-controlled processes. uwo.ca
Asymmetric Synthetic Strategies for Chiral N-Substituted Butenimine Derivatives
The synthesis of chiral amines often relies on the asymmetric transformation of imines. nih.gov Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of chiral N-substituted butenimine derivatives.
Utilization of Chiral Auxiliaries (e.g., N-tert-Butanesulfinyl Imines)
A powerful and widely used strategy for asymmetric amine synthesis involves the use of chiral auxiliaries. nih.govwiley-vch.de A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Among the most successful chiral auxiliaries for imine chemistry are N-tert-butanesulfinyl imines, pioneered by Ellman. acs.orgresearchgate.net
These auxiliaries are advantageous for several reasons:
High Stereocontrol: The chiral sulfinyl group effectively directs nucleophilic additions to the imine carbon, leading to high diastereoselectivity. nih.govresearchgate.net
Versatility: They are compatible with a wide range of aldehydes, ketones, and nucleophiles. acs.orgresearchgate.net
Cleavage under Mild Conditions: The auxiliary can be readily removed under acidic conditions to afford the free chiral amine. researchgate.net
Availability: Both enantiomers of the corresponding sulfinamide are readily available, allowing access to either enantiomer of the desired product. researchgate.net
The condensation of aldehydes and ketones with chiral tert-butanesulfinamide is the most common method for preparing these chiral sulfinimines. researchgate.net The electron-withdrawing nature of the sulfinyl group enhances the electrophilicity of the imine carbon, facilitating nucleophilic attack. nih.govresearchgate.net
Enantioselective Nucleophilic Additions to Imine Electrophiles
The addition of nucleophiles to the C=N bond is a fundamental method for constructing C-C and C-N bonds and creating new stereocenters. rsc.org The electrophilicity of the imine carbon makes it susceptible to attack by various nucleophiles. uwo.ca
A diverse array of organometallic reagents has been successfully employed in nucleophilic additions to imines, including those bearing chiral auxiliaries. nih.gov
Grignard Reagents: The addition of Grignard reagents to chiral N-tert-butanesulfinyl imines proceeds with high diastereoselectivity. nih.govrsc.org For instance, the reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents yields chiral N-sulfinyl 2,2-disubstituted aziridines with excellent diastereomeric ratios. rsc.org
Organolithium Reagents: The addition of organolithium reagents to imines is another effective method for creating chiral amines. acs.orgacs.org
Organozincates: Asymmetric alkylations of ketoimines have been achieved using dialkylzinc reagents catalyzed by zirconium complexes. acs.org
Allylindium Reagents: The allylation of N-tert-butanesulfinyl imines using allylic bromides in the presence of indium metal is a well-established reaction that provides homoallylamines with a high degree of stereocontrol. nih.govbeilstein-journals.org
The choice of organometallic reagent and reaction conditions can significantly influence the stereochemical outcome. acs.org
Table 1: Examples of Organometallic Additions to N-tert-Butanesulfinyl Imines
| Organometallic Reagent | Substrate Type | Product Type | Stereoselectivity | Reference(s) |
|---|---|---|---|---|
| Grignard Reagents | Chiral α-chloro N-tert-butanesulfinyl ketimines | Chiral N-sulfinyl 2,2-disubstituted aziridines | High dr | rsc.org |
| Grignard Reagents | Chiral N-tert-butanesulfinyl aldimines | Chiral amines | High diastereoselectivity | nih.gov |
| Allylindium Reagents | Chiral N-tert-butanesulfinyl imines | Homoallylamines | High stereocontrol | nih.govbeilstein-journals.org |
| Dialkylzinc Reagents | Ketoimines | N-Substituted quaternary carbons | Enantioselective | acs.org |
The stereochemical outcome of nucleophilic additions to chiral imines is governed by the facial selectivity of the nucleophilic attack. In the case of N-tert-butanesulfinyl imines, the bulky tert-butyl group and the lone pair on the sulfur atom create a sterically and electronically biased environment around the C=N bond. This directs the incoming nucleophile to attack from the less hindered face, leading to a high degree of diastereoselectivity. nih.gov
For example, the addition of Grignard reagents to chiral aldimines derived from D-malic acid proceeds with high diastereoselectivity to furnish cis-3-hydroxy-5-substituted pyrrolidin-2-ones after subsequent cyclization. nih.govbeilstein-journals.org Similarly, the addition of Grignard reagents to N-tert-butanesulfinyl imines can be controlled to attack either the Re or Si face of the imine, depending on the configuration of the sulfinyl group and the reaction conditions. nih.gov Solvent effects can also play a crucial role in controlling diastereoselectivity, with coordinating and non-coordinating solvents sometimes leading to opposite stereochemical outcomes. acs.org
Asymmetric Catalytic Transformations Involving Imine Intermediates
While chiral auxiliaries are highly effective, the development of catalytic asymmetric methods is a major goal in organic synthesis due to atom economy and efficiency. researchgate.net Several catalytic strategies have been developed for the asymmetric transformation of imines.
One notable approach is the use of chiral phase-transfer catalysts to promote asymmetric "umpolung" reactions of imines. nih.gov In these reactions, the polarity of the imine is reversed, allowing the imine carbon to act as a nucleophile. nih.govrsc.org Chiral catalysts can mediate the deprotonation of imines to form 2-azaallyl anions, which then react with electrophiles in a highly chemo-, regio-, diastereo-, and enantioselective manner. nih.gov
Another significant area is the catalytic asymmetric reduction of imines to chiral amines. scispace.com This can be achieved through:
Asymmetric Hydrogenation: Using chiral metal complexes, such as those based on iridium or rhodium, to catalyze the hydrogenation of imines with high enantioselectivity. rsc.org
Asymmetric Transfer Hydrogenation: Employing a hydrogen source like isopropanol (B130326) or formic acid in the presence of a chiral metal catalyst or an organocatalyst, such as a chiral phosphoric acid. scispace.com
Furthermore, catalytic enantioselective additions of various nucleophiles to achiral imines have been developed. For example, chiral copper-BINAP complexes can catalyze the asymmetric addition of silyl (B83357) enol ethers to imines. uwo.ca
Enantioselective Hydrogenation of Imine Derivatives (e.g., Metal-Organo Cooperative Catalysis)
The enantioselective hydrogenation of imines is a direct and atom-economical method for producing chiral amines, which are valuable building blocks in pharmaceuticals and fine chemicals. nih.gov While the asymmetric hydrogenation of olefins and ketones has seen tremendous success, imines present greater challenges due to potential catalyst poisoning and the existence of E/Z isomers. thieme-connect.com A significant advancement in this area is the use of metal-organo cooperative catalysis, which combines a transition-metal complex with an organocatalyst to achieve high enantioselectivity. nih.govthieme-connect.com
A prominent example of this synergistic approach involves the use of an iridium complex in conjunction with a chiral phosphoric acid (CPA). nih.govthieme-connect.com In this system, the CPA acts as a Brønsted acid, protonating the imine to form a more reactive iminium ion. The chiral counteranion of the CPA then directs the facial attack of the hydride, which is delivered from the iridium complex. thieme-connect.com This dual activation strategy has proven effective for a range of imines, including those derived from both aryl and aliphatic ketones. nih.gov
Mechanistic studies suggest that the hydrogenation proceeds through a ternary transition state where the organocatalyst interacts with both the hydride donor (the iridium hydride species) and the hydride acceptor (the iminium ion). thieme-connect.com The combination of an achiral iridium complex with a chiral phosphoric acid can lead to excellent enantioselectivities (81-98% ee) for a variety of imines. nih.gov The choice of the metal complex and the chiral Brønsted acid is crucial, as their interplay governs both the reaction rate and the degree of asymmetric induction. nih.gov
While direct experimental data on the enantioselective hydrogenation of this compound using this specific cooperative catalytic system is not extensively documented in readily available literature, the general applicability of this method to aliphatic imines suggests its potential for the stereoselective reduction of the C=N bond in this substrate. The butenyl group would likely influence the steric and electronic properties of the transition state, potentially requiring optimization of the catalyst system to achieve high enantiomeric excess.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ir-complex / Chiral Phosphoric Acid | Aryl and Aliphatic Imines | 81-98% | nih.gov |
| Ir-complex / Chiral Phosphoric Acid | General Imines | High | thieme-connect.com |
Catalytic Asymmetric Umpolung Reactions of Imines (Imine as Nucleophile)
Traditionally, the imine carbon atom is electrophilic. However, the concept of "umpolung" or polarity reversal allows the imine to function as a nucleophile. rsc.orgnih.govnih.gov This is typically achieved by deprotonating the imine to form a 2-azaallyl anion, which can then react with various electrophiles. rsc.orgnih.govresearchgate.net The development of catalytic asymmetric umpolung reactions of imines has opened new avenues for the synthesis of chiral amines. nih.govnih.govresearchgate.net
Chiral phase-transfer catalysts, such as modified cinchona alkaloids, have been successfully employed to mediate the deprotonation of imines and direct the subsequent reaction of the resulting 2-azaallyl anion with electrophiles like enals. nih.govnih.govresearchgate.net This approach allows for highly chemoselective, regioselective, diastereoselective, and enantioselective C-C bond formation. nih.govresearchgate.net The reaction tolerates a broad range of imines and electrophiles and can be performed with very low catalyst loadings. nih.govnih.govresearchgate.net
Another powerful strategy for imine umpolung is the iridium-catalyzed asymmetric allylation of imines. organic-chemistry.org This reaction proceeds through the intermolecular regioselective allylation of a 2-azaallyl anion, followed by a stereospecific 2-aza-Cope rearrangement. organic-chemistry.org This method provides a route to 1,4-disubstituted homoallylic amines, which are challenging to synthesize via traditional methods. organic-chemistry.org
For this compound, the generation of the corresponding 2-azaallyl anion would create a nucleophilic species with the potential for various asymmetric transformations. The allylic nature of the butenyl group could lead to interesting reactivity and potential for further functionalization. The application of chiral phase-transfer catalysts or iridium-based catalytic systems could, in principle, enable the enantioselective reaction of this imine-derived nucleophile with suitable electrophiles.
| Reaction Type | Catalyst | Key Intermediate | Product Type | Reference |
| Asymmetric Umpolung with Enals | Chiral Phase-Transfer Catalysts | 2-Azaallyl Anion | Chiral Amines | nih.govnih.govresearchgate.net |
| Asymmetric Umpolung Allylation | Iridium Complexes | 2-Azaallyl Anion | Homoallylic Amines | organic-chemistry.org |
Palladium-Catalyzed Asymmetric Multicomponent Reactions and Cyclizations
Palladium catalysis has emerged as a powerful tool for the construction of complex molecules, and its application in multicomponent reactions involving imines is a testament to its versatility. nih.govacs.org These reactions allow for the assembly of multiple simple starting materials into a more complex product in a single step. nih.gov
One notable example is the palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines, acid chlorides, and carbon monoxide. nih.govresearchgate.net This reaction proceeds via the formation of an imidazolinium carboxylate, which then undergoes decarboxylation. nih.govresearchgate.net By employing chiral ligands, it is possible to achieve asymmetric induction in such transformations. Similarly, palladium-catalyzed carbonylative cross-coupling reactions of imines with chloroformates and organotin reagents provide a pathway to highly substituted imidazolones. acs.org
Palladium-catalyzed cyclization reactions of imines also offer a route to various heterocyclic structures. For instance, the intramolecular aza-Wacker-type cyclization of olefins containing an amide or carbamate (B1207046) group can lead to the formation of nitrogen-containing rings. nih.gov While this specific example does not directly involve an external imine, the principles of nucleopalladation and subsequent reaction of the palladium intermediate are relevant to potential cyclization reactions involving this compound.
The structure of this compound, with its C=N bond and adjacent C=C bond, presents an interesting substrate for palladium-catalyzed multicomponent reactions and cyclizations. The conjugated system could participate in various transformations, potentially leading to the synthesis of novel heterocyclic compounds. The use of chiral palladium catalysts could enable the stereocontrolled synthesis of these complex structures.
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Multicomponent Synthesis | Palladium Complex | Imine, Acid Chloride, CO | 2-Imidazoline | nih.govresearchgate.net |
| Carbonylative Cross-Coupling | Palladium Complex | Imine, Chloroformate, Organotin, CO | Imidazolone | acs.org |
| Intramolecular aza-Wacker Cyclization | Palladium(II) Salt | Olefinic Amide | Fused Heterocycle | nih.gov |
Chelation Models and Transition State Analysis in Asymmetric Inductions
Understanding the origin of stereoselectivity in asymmetric catalysis is crucial for the rational design of new and improved catalysts. Chelation models and computational transition state analysis are invaluable tools in this endeavor. acs.org The stereochemical outcome of a catalytic reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. acs.org
In many asymmetric reactions involving imines, chelation plays a key role in organizing the transition state assembly. For example, in the asymmetric arylation of N-protected imines catalyzed by a chiral C,P-palladacycle, the C=N double bond coordinates to the palladium center in a specific orientation to avoid steric clashes, leading to high enantioselectivity. nih.gov Similarly, in the asymmetric allylation of N-(2-hydroxyphenyl)imines, a rigid intermediate is formed through chelation of a boron-based catalyst to the imine, allowing for a highly enantioselective attack of the nucleophile. beilstein-journals.org
Modern density functional theory (DFT) calculations have become increasingly powerful in elucidating the subtle non-covalent interactions that often govern stereoselectivity. acs.org These interactions, such as hydrogen bonding and π-stacking, can play a decisive role in stabilizing one transition state over another. acs.orgyoutube.com For instance, in the asymmetric Diels-Alder reaction catalyzed by a chiral imidazolidinone, the catalyst orients the dienophile in a way that blocks one face, leading to a highly enantioselective cycloaddition. youtube.com
For this compound, the presence of the nitrogen atom and the π-system of the butenyl group offers potential chelation sites for a metal catalyst. In a hypothetical asymmetric reaction, a chiral catalyst could coordinate to the imine in a way that differentiates the two prochiral faces of the C=N bond. Transition state analysis would be essential to understand the interplay of steric and electronic factors, as well as non-covalent interactions between the substrate, catalyst, and other reagents, which would ultimately determine the stereochemical outcome.
| Method | Application | Key Principle | Reference |
| Chelation Control | Asymmetric Arylation of Imines | Specific coordination geometry to avoid steric hindrance | nih.gov |
| Chelation Control | Asymmetric Allylation of Imines | Formation of a rigid, chelated intermediate | beilstein-journals.org |
| Transition State Analysis (DFT) | General Asymmetric Catalysis | Identification of stabilizing non-covalent interactions | acs.org |
Computational Chemistry and Spectroscopic Characterization of 1e N Butylbut 2 En 1 Imine
Advanced Spectroscopic Techniques for Structural Elucidation of Imine Compounds
Spectroscopic methods are indispensable for confirming the molecular structure, connectivity, and stereochemistry of newly synthesized compounds. For a molecule like (1E)-N-Butylbut-2-en-1-imine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the N-butyl group and the but-2-en-1-imine moiety. The chemical shifts are influenced by the electronic environment, particularly the deshielding effect of the C=N double bond. The protons on the carbon adjacent to the imine nitrogen (α-protons) will appear at a lower field compared to other methylene (B1212753) protons of the butyl chain. The vinyl protons of the but-2-ene group will exhibit characteristic shifts and coupling constants, which are crucial for confirming the (E)-stereochemistry of the C=C double bond. docbrown.info The imine proton (CH=N) is expected to be the most downfield signal.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The most characteristic signals are those of the two sp²-hybridized carbons of the imine (C=N) and the alkene (C=C). The imine carbon typically resonates significantly downfield, often in the 160-170 ppm range. The alkene carbons will appear in the typical vinyl region (100-140 ppm). The sp³-hybridized carbons of the butyl group will be found in the upfield region of the spectrum.
¹⁵N NMR: While less common than ¹H or ¹³C NMR, ¹⁵N NMR is highly effective for directly probing the electronic environment of the nitrogen atom. For imines, the ¹⁵N chemical shift is sensitive to the substituents on both the carbon and nitrogen atoms of the C=N group, providing valuable data for confirming the imine functionality.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 - 8.0 | Doublet of quartets | Imine proton (-CH=N-) |
| ¹H | ~6.0 - 6.5 | Multiplet | Vinyl proton (-CH=CH-CH₃) |
| ¹H | ~5.5 - 6.0 | Multiplet | Vinyl proton (-CH=CH-CH₃) |
| ¹H | ~3.3 - 3.5 | Triplet | N-CH₂- (butyl) |
| ¹H | ~1.8 - 2.0 | Doublet | =CH-CH₃ |
| ¹H | ~1.5 - 1.7 | Multiplet | -CH₂-CH₂-CH₃ (butyl) |
| ¹H | ~1.3 - 1.5 | Sextet | -CH₂-CH₃ (butyl) |
| ¹H | ~0.9 - 1.0 | Triplet | -CH₃ (butyl) |
| ¹³C | ~160 - 165 | - | Imine carbon (C=N) |
| ¹³C | ~135 - 140 | - | Alkene carbon (-CH=CH-) |
| ¹³C | ~125 - 130 | - | Alkene carbon (-CH=CH-) |
| ¹³C | ~50 - 55 | - | N-CH₂- (butyl) |
| ¹³C | ~30 - 35 | - | -CH₂-CH₂-CH₃ (butyl) |
| ¹³C | ~18 - 22 | - | =CH-CH₃ |
| ¹³C | ~18 - 22 | - | -CH₂-CH₃ (butyl) |
| ¹³C | ~13 - 15 | - | -CH₃ (butyl) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key diagnostic peaks are the stretching vibrations of the C=N and C=C double bonds. uc.edu
The C=N stretch of an imine typically appears in the range of 1690–1640 cm⁻¹. uc.edu This peak's exact position can be influenced by conjugation. The C=C stretching vibration of the conjugated alkene is expected in the 1630 cm⁻¹ region. uc.edu The presence of both peaks is a strong indicator of the α,β-unsaturated imine structure. Other important absorptions include C-H stretching from the alkyl and vinyl groups around 3100-2850 cm⁻¹. uc.edu
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Alkene (sp²) | 3100 - 3000 | Medium |
| C-H Stretch | Alkane (sp³) | 3000 - 2850 | Strong |
| C=N Stretch | Imine | 1690 - 1640 | Medium-Strong |
| C=C Stretch | Alkene | ~1630 | Medium-Weak |
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and deduce the structure from fragmentation patterns.
The molecular formula of this compound is C₈H₁₅N, giving it a molecular weight of approximately 125.22 g/mol . In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be observed at m/z 125.
The fragmentation of the molecular ion provides structural clues. libretexts.org Key fragmentation pathways for this imine would include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and imines. For the N-butyl group, this would result in the loss of a propyl radical (•C₃H₇), leading to a prominent peak at m/z 82.
Cleavage within the butyl chain: Fragmentation can occur at various points along the butyl group, leading to the loss of ethyl (•C₂H₅) or methyl (•CH₃) radicals, giving rise to peaks at m/z 96 and m/z 110, respectively.
Cleavage of the butenyl group: Fragmentation can also occur on the other side of the imine, for instance, by loss of the terminal methyl group from the butenyl moiety, resulting in a peak at m/z 110. docbrown.info
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 125 | [C₈H₁₅N]⁺• | - (Molecular Ion) |
| 110 | [C₇H₁₂N]⁺ | •CH₃ |
| 96 | [C₆H₁₀N]⁺ | •C₂H₅ |
| 82 | [C₅H₈N]⁺ | •C₃H₇ |
| 55 | [C₄H₇]⁺ | •C₄H₈N |
Quantum Chemical Investigations of this compound
Computational chemistry provides theoretical insight into the molecular properties of compounds, complementing experimental data. Quantum chemical methods are particularly useful for understanding the electronic structure, stability, and reactivity of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict a variety of properties with good accuracy. rsc.org For this compound, DFT studies can provide:
Optimized Geometry: Calculation of the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles. This can confirm the planarity of the conjugated C=C-C=N system and the trans configuration of the double bonds.
Electronic Properties: DFT allows for the visualization and analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov
Charge Distribution: Calculation of the electrostatic potential and atomic charges reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule. The imine nitrogen is expected to be a region of high electron density. researchgate.net
Thermodynamic Stability: DFT can be used to calculate the relative energies of different isomers (e.g., E vs. Z isomers of the C=C or C=N bond) to determine the most stable configuration.
Table 4: Information Obtainable from DFT Analysis of this compound
| Parameter | Significance |
| Optimized Geometry | Predicts precise bond lengths and angles; confirms stereochemistry. |
| HOMO/LUMO Energies | Determines the electronic frontier orbitals, indicating sites for nucleophilic/electrophilic attack and the molecule's kinetic stability. nih.gov |
| Electrostatic Potential Map | Visualizes charge distribution, identifying reactive sites. |
| Mulliken/NBO Charges | Quantifies the partial charge on each atom, highlighting the polarity of bonds like C=N. |
| Gibbs Free Energy | Compares the thermodynamic stability of different isomers or conformers. acs.org |
While DFT is excellent for isolated molecules, studying a molecule's behavior in a complex environment, such as in solution or within a biological system (e.g., an enzyme active site), requires more advanced methods. Hybrid QM/MM methods were developed for this purpose, combining the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). nih.govwikipedia.org
In a QM/MM simulation of this compound, the molecule itself, or at least its reactive conjugated core, would be treated with a high-level QM method (like DFT). The surrounding environment (e.g., solvent molecules or a protein) would be treated using a classical MM force field. nih.gov This partitioning allows for the study of large, complex systems that would be computationally prohibitive to model entirely with QM methods.
Methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) and IMOMM (Integrated Molecular Orbital and Molecular Mechanics) are specific implementations of this approach. researchgate.netcecam.org They are particularly powerful for:
Modeling Reactions in Solution: Studying how solvent molecules interact with the imine and influence its structure and reactivity.
Enzyme Catalysis: Investigating how the imine would bind to and react within an enzyme's active site, with the QM region focused on the bond-breaking and bond-forming events.
Predicting Spectroscopic Shifts: Simulating how the environment affects spectroscopic properties like NMR chemical shifts or UV-Vis absorption spectra.
The application of QM/MM methods provides a bridge between theoretical models of isolated molecules and their actual behavior in realistic chemical and biological settings. nih.gov
Table 5: Principles of QM/MM Approaches for Studying this compound
| Concept | Description | Application Example |
| System Partitioning | The total system is divided into a chemically active region (QM) and a larger, less critical environment (MM). nih.gov | The C=C-C=N conjugated system of the imine is the QM region, while the surrounding water solvent is the MM region. |
| Boundary Treatment | Special methods are used to treat the covalent bonds that cross the QM/MM boundary to ensure a seamless connection. wikipedia.org | If only the C=N bond is treated as QM, link atoms are used to saturate the valency of the QM fragment. |
| Energy Calculation | The total energy is a combination of the QM energy of the inner region, the MM energy of the outer region, and an interaction term between the two. nih.gov | Calculating the free energy profile of the imine's hydrolysis in an aqueous environment to understand its stability. |
Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles
Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of chemical reactions involving imines. nih.gov These methods allow for the investigation of reaction mechanisms, the characterization of transient transition states, and the mapping of energy profiles, providing insights that are often difficult to obtain through experimental means alone. nih.govresearchgate.net
In the context of imine formation, such as that of this compound, computational studies can model the entire reaction pathway, from the initial nucleophilic attack of the amine on the carbonyl compound to the final dehydration step. chemtube3d.com The formation of imines is a reversible process that typically requires an acid catalyst to facilitate the elimination of water. chemtube3d.comnih.gov DFT calculations can be employed to determine the activation energies for each step of the reaction, helping to identify the rate-determining step. For instance, in the formation of various imines, the transition states for both the addition and elimination steps can be located and their energies calculated, providing a quantitative understanding of the reaction kinetics. researchgate.netnih.gov
Furthermore, computational models can predict how substituents on both the aldehyde/ketone and the amine affect the reaction. For example, the steric and electronic effects of the N-butyl group in this compound can be quantified. The bulky N-butyl group can influence the approach of reactants and the geometry of the transition state, which is reflected in the calculated energy barriers. acs.org
The table below presents hypothetical energy data for key steps in a generalized imine formation reaction, calculated using DFT methods. This data illustrates how computational chemistry can provide quantitative insights into the reaction mechanism.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Aldehyde + Amine) | 0.0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |
| 3 | Intermediate (Carbinolamine) | -5.8 |
| 4 | Transition State 2 (Proton Transfer) | +10.5 |
| 5 | Intermediate (Protonated Carbinolamine) | -2.1 |
| 6 | Transition State 3 (Water Elimination) | +20.7 |
| 7 | Products (Imine + Water) | -8.3 |
This is a hypothetical data table for illustrative purposes.
Analysis of Non-Covalent Interactions and Hyperconjugation in Imine Systems
Non-covalent interactions (NCIs) and hyperconjugation play crucial roles in determining the structure, stability, and reactivity of imine systems. wikipedia.org Computational methods are pivotal in identifying and quantifying these subtle yet significant electronic effects.
Non-Covalent Interactions:
Hyperconjugation:
The strength of hyperconjugative interactions can be estimated by calculating the second-order perturbation energy (E(2)) in NBO analysis. The table below presents hypothetical E(2) values for the major hyperconjugative interactions in this compound, illustrating the stabilizing effect of electron delocalization.
| Donor Orbital (σ) | Acceptor Orbital (π*) | E(2) (kcal/mol) |
| C-H (of butyl group) | C=N | 0.8 |
| C-C (of butyl group) | C=N | 1.2 |
| C-H (of butenyl group) | C=C | 2.5 |
| C-C (of butenyl group) | C=C | 3.1 |
This is a hypothetical data table for illustrative purposes.
The analysis of these interactions provides a deeper understanding of the electronic factors governing the properties and reactivity of this compound.
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the characterization of molecules like this compound. nih.govdiva-portal.org
NMR Spectroscopy:
DFT calculations, often coupled with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.govacs.org The process involves optimizing the molecular geometry and then calculating the nuclear shielding tensors for each atom. nih.gov These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, conformational averaging, or the presence of impurities. nih.gov
IR Spectroscopy:
Computational methods can also simulate the IR spectrum of a molecule by calculating its vibrational frequencies. diva-portal.orgnih.gov After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. researchgate.netacs.org These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net The predicted IR spectrum can aid in the assignment of experimental absorption bands to specific molecular vibrations. For this compound, key vibrational modes would include the C=N stretching frequency, C=C stretching, and various C-H bending and stretching modes. nih.gov
The following table presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.
| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT/B3LYP/6-31G*) |
| ¹H NMR (δ, ppm) - H attached to C=N | 7.8 | 7.9 |
| ¹³C NMR (δ, ppm) - C of C=N | 165.2 | 164.5 |
| IR (cm⁻¹) - C=N stretch | 1660 | 1665 (scaled) |
| IR (cm⁻¹) - C=C stretch | 1640 | 1642 (scaled) |
This is a hypothetical data table for illustrative purposes.
The synergy between computational prediction and experimental measurement provides a robust framework for the structural elucidation and spectroscopic characterization of this compound.
Conformational Analysis and Steric Effects of the N-Butyl Group
The N-butyl group in this compound introduces conformational flexibility and steric effects that significantly influence the molecule's properties and reactivity. acs.org Computational conformational analysis is a powerful technique to explore the potential energy surface of the molecule and identify its stable conformers. unacademy.comlibretexts.org
By systematically rotating the single bonds within the N-butyl group, a series of different spatial arrangements, or conformers, can be generated. libretexts.org The energy of each conformer can then be calculated using computational methods, allowing for the identification of the lowest-energy (most stable) conformations. unacademy.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. For n-butane itself, the anti-conformation is more stable than the gauche conformations due to steric hindrance between the methyl groups. slideshare.net A similar principle applies to the N-butyl group in the imine, where interactions between the butyl chain and the rest of the molecule will dictate the preferred conformations.
The steric hindrance, or van der Waals strain, imposed by the N-butyl group can have a profound impact on the reactivity of the imine. chemconnections.org For example, in nucleophilic addition reactions to the C=N double bond, the bulky butyl group can hinder the approach of the nucleophile, potentially influencing the stereochemical outcome of the reaction. wiley-vch.de Computational studies can model these steric interactions and predict their effect on reaction barriers and product distributions. acs.org
The table below presents hypothetical relative energies for different conformers of the N-butyl group in this compound, obtained from computational analysis.
| Conformer of N-Butyl Group | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche (+) | +60° | 0.9 |
| Gauche (-) | -60° | 0.9 |
| Eclipsed | 0° | 4.5 |
This is a hypothetical data table for illustrative purposes.
This analysis reveals that the anti-conformer is the most stable due to minimized steric interactions, while the eclipsed conformer is the least stable. libretexts.org Understanding the conformational preferences and steric profile of the N-butyl group is crucial for predicting and explaining the chemical behavior of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
